A Technical Guide to 4-(Iodomethyl)oxan-4-ol: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-(Iodomethyl)oxan-4-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-(iodomethyl)oxan-4-ol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore synthetic strategies, discuss its reactivity and potential applications, and provide essential safety and handling information.
Core Molecular Attributes
4-(Iodomethyl)oxan-4-ol, also known as 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring. The presence of both a tertiary alcohol and a primary alkyl iodide makes it a versatile intermediate for the synthesis of more complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁IO₂ | Sunway Pharm[1] |
| Molecular Weight | 242.05 g/mol | Sunway Pharm[1] |
| CAS Number | 1263505-84-5 | Sunway Pharm[1] |
| Canonical SMILES | C1COCC(CI)(O)C1 | |
| IUPAC Name | 4-(iodomethyl)oxan-4-ol |
Synthesis and Mechanistic Considerations
The synthesis of 4-(iodomethyl)oxan-4-ol is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, starting from the more readily available precursor, (oxan-4-yl)methanol.
Proposed Synthetic Pathway
A logical two-step approach involves the protection of the primary alcohol, followed by an iodination reaction.
Caption: Proposed synthetic workflow for 4-(iodomethyl)oxan-4-ol.
Experimental Protocol: A Hypothetical Approach
Step 1: Protection of (Oxan-4-yl)methanol
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To a solution of (oxan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (1.5 eq).
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Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silyl-protected intermediate.
Causality: The hydroxyl group of the starting material is protected as a silyl ether to prevent it from reacting during the subsequent iodination step. Imidazole acts as a base to deprotonate the alcohol and as a catalyst.
Step 2: Iodination of the Protected Intermediate
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To a solution of the protected intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the protected 4-(iodomethyl)oxan-4-ol.
Causality: This is an Appel-type reaction where the triphenylphosphine and iodine form a phosphonium iodide intermediate, which then facilitates the conversion of the primary alcohol (if it were unprotected) or a suitable leaving group to the corresponding iodide.
Step 3: Deprotection
-
Dissolve the protected product in THF and treat with a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with water and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the final product, 4-(iodomethyl)oxan-4-ol.
Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Physicochemical Properties and Characterization
| Property | Predicted/Inferred Value | Notes |
| Appearance | White to off-white solid or a viscous oil | Based on similar iodo-alcohols. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, DCM). Sparingly soluble in water. | The polar hydroxyl and oxane groups enhance solubility in polar solvents. |
| Melting Point | Not available | Expected to be a relatively low-melting solid. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
Spectroscopic Characterization (Predicted)
¹H NMR (in CDCl₃):
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δ ~3.5-3.8 ppm (m, 4H): Protons on the oxane ring adjacent to the oxygen (C2-H and C6-H).
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δ ~3.2 ppm (s, 2H): Methylene protons of the iodomethyl group (-CH₂I).
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δ ~1.6-1.9 ppm (m, 4H): Protons on the oxane ring at C3 and C5.
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δ ~1.5-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.[2][3]
¹³C NMR (in CDCl₃):
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δ ~68-72 ppm: Carbon of the tertiary alcohol (C4-OH).
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δ ~63-67 ppm: Carbons of the oxane ring adjacent to oxygen (C2 and C6).
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δ ~35-40 ppm: Carbons of the oxane ring at C3 and C5.
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δ ~10-15 ppm: Carbon of the iodomethyl group (-CH₂I).
Reactivity and Applications in Medicinal Chemistry
The dual functionality of 4-(iodomethyl)oxan-4-ol makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Caption: Reactivity and potential applications of 4-(iodomethyl)oxan-4-ol.
The Iodomethyl Group: A Handle for Nucleophilic Substitution
The primary iodide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including:
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Amines: To form amino-alcohols, which are common motifs in pharmaceuticals.
-
Thiols: To generate thioethers.
-
Azides: For subsequent "click" chemistry reactions.
-
Carboxylates: To form esters.
This reactivity is central to its use as a building block for creating libraries of compounds for drug discovery screening.
The Tertiary Alcohol: A Site for Further Functionalization
The tertiary hydroxyl group can be derivatized through esterification or etherification, although it is less reactive than a primary or secondary alcohol. It can also serve as a hydrogen bond donor, which can be crucial for molecular recognition at a biological target.
The Oxane Ring: A Bioisosteric Replacement
The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and approved drugs.[4] It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, to improve physicochemical properties like solubility and metabolic stability. The incorporation of the oxane moiety from 4-(iodomethyl)oxan-4-ol can be a strategic move in drug design to enhance pharmacokinetic profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(iodomethyl)oxan-4-ol is not widely available, general precautions for handling iodo-organic compounds and alcohols should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Inhalation: May cause respiratory irritation.[6]
-
Skin Contact: May cause skin irritation.[6]
-
Eye Contact: May cause serious eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Alkyl iodides can be light-sensitive.
Conclusion
4-(Iodomethyl)oxan-4-ol is a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. Its bifunctional nature allows for sequential and selective modifications, providing a versatile platform for the synthesis of complex molecules. The presence of the pharmaceutically relevant oxane ring further enhances its potential in drug discovery programs. A deeper exploration of its reactivity and the development of a scalable synthesis are warranted to fully unlock its utility for the scientific community.
References
- Sigma-Aldrich. Safety Data Sheet for a related iodo-compound.
-
Organic Syntheses Procedure for a related compound.[Link][7]
-
PubChem. 4-(Iodomethyl)phenol. National Center for Biotechnology Information. [Link][8]
-
Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol.[Link][9]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[Link][2]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. epfl.ch [epfl.ch]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1533307A1 - Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same - Google Patents [patents.google.com]
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- 9. medchemexpress.com [medchemexpress.com]
